lattoni diterpenici
Diterpene lactones are a class of natural products characterized by the presence of a ring structure derived from terpenoid compounds. These molecules typically contain two isoprene units, forming a complex framework that often includes lactone functionalities. Diterpene lactones exhibit diverse biological activities and have been found in various plants, including Euphorbiaceae, Asteraceae, and Brassicaceae families.
Structurally, these compounds can adopt a wide range of configurations, such as linear or branched chains with one or more rings. The lactone functionality typically occurs at the end of the molecule, contributing to its stability and reactivity. Diterpene lactones have garnered significant interest due to their potential in pharmaceuticals and natural product research.
In recent years, studies on diterpene lactones have focused on their anti-inflammatory, antioxidant, antiviral, and anticancer properties. For instance, many species of Euphorbia plants contain toxic diterpenes like euphol, which can act as potent inhibitors in various biological pathways. Understanding the structure-activity relationships of these compounds is crucial for developing new therapeutic agents.
Due to their complex structures and multiple bioactivities, diterpene lactones remain an active area of research, offering promising prospects for drug discovery and development.

Struttura | Nome chimico | CAS | MF |
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3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one | 141979-19-3 | C20H30O3 |
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8-Epidiosbulbin E acetate | 91095-48-6 | C21H24O7 |
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Isorosmanol | 93780-80-4 | C20H26O5 |
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Rhuscholide A | 944804-58-4 | C31H42O3 |
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Scutebata F | 1207181-62-1 | C30H37NO9 |
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Ginkgolide K | 153355-70-5 | C20H22O9 |
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Scutebarbatine A | 176520-13-1 | C32H34N2O7 |
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16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | 165459-53-0 | C20H28O4 |
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Clerodermic acid methyl ester | 67650-47-9 | C21H30O4 |
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Spiramilactone B | 180961-65-3 | C20H26O4 |
Letteratura correlata
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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